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Compound of Interest

Compound Name:
1,4-Dichloro-6,7-

dimethoxyphthalazine

Cat. No.: B046717 Get Quote

Researchers are increasingly turning their attention to phthalazine derivatives as a promising

class of compounds in the fight against cancer. These molecules have demonstrated significant

therapeutic potential by targeting various key pathways involved in tumor growth, proliferation,

and survival. Notably, phthalazine-based agents are being investigated as potent inhibitors of

PARP, VEGFR-2, and EGFR, and have been shown to induce apoptosis in cancer cells.

Phthalazine, a heterocyclic aromatic organic compound, serves as a versatile scaffold for the

development of novel anti-cancer agents. Its derivatives have shown efficacy against a range

of human cancer cell lines, including breast, lung, colon, and prostate cancers. The flexibility in

modifying the phthalazine core allows for the synthesis of compounds with improved potency,

selectivity, and pharmacokinetic profiles.

Key Applications in Cancer Research
The application of phthalazine derivatives in oncology is multifaceted, with several key areas of

investigation:

PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors are a major focus in cancer

therapy, particularly for cancers with BRCA1/2 mutations. Phthalazinone-based PARP

inhibitors, such as the FDA-approved drug Olaparib, have shown significant clinical success.

[1][2][3] These compounds work by preventing cancer cells from repairing their DNA, leading

to cell death. Several novel phthalazinone derivatives have been synthesized and evaluated
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for their PARP-1 inhibitory activity, with some showing even greater potency than Olaparib in

preclinical studies.[4]

VEGFR-2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key

mediator of angiogenesis, the process by which new blood vessels are formed to supply

tumors with nutrients and oxygen. Phthalazine derivatives have been designed as potent

VEGFR-2 inhibitors, thereby cutting off the tumor's blood supply and inhibiting its growth.[5]

[6][7][8][9][10] Many of these compounds have demonstrated significant anti-proliferative and

antiangiogenic activity in both in vitro and in vivo models.

EGFR Inhibition: The epidermal growth factor receptor (EGFR) is another critical target in

cancer therapy, as its overactivation can lead to uncontrolled cell proliferation. Certain

phthalazine derivatives have been identified as potent EGFR inhibitors, showing promise in

treating cancers that are dependent on this signaling pathway.[11][12][13] For instance,

compound 12d, a phthalazine derivative, exhibited a more potent EGFR inhibition than the

standard drug Erlotinib.[13]

Induction of Apoptosis: Many phthalazine derivatives exert their anticancer effects by

inducing apoptosis, or programmed cell death.[5][11] This can be achieved through various

mechanisms, including the activation of caspases and the disruption of the cell cycle. For

example, some derivatives have been shown to cause cell cycle arrest at the G2/M or S

phase, ultimately leading to apoptotic cell death.[5][9][14]

Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of selected phthalazine

derivatives against various cancer cell lines.
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Compound Cancer Cell Line IC50 (µM) Reference

11h MGC-803 (Gastric) 2.0 [14]

EC-9706

(Esophageal)
4.5 [14]

HeLa (Cervical) 3.8 [14]

MCF-7 (Breast) 3.2 [14]

4d MCF-7 (Breast) 0.90 ± 0.02 [15]

A549 (Lung) 1.40 ± 0.06 [15]

DU-145 (Prostate) 2.16 ± 0.02 [15]

12
Bel-7402

(Hepatocellular)
0.49 [16]

BGC-823 (Gastric) 0.38 [16]

13
Bel-7402

(Hepatocellular)
0.35 [16]

BGC-823 (Gastric) 0.29 [16]

11d MDA-MB-231 (Breast) 0.92 [13]

12c MDA-MB-231 (Breast) 1.89 [13]

12d MDA-MB-231 (Breast) 0.57 [13]
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Compound Target Enzyme IC50 (nM) Reference

11c PARP-1 97 [2]

Olaparib PARP-1 139 [2]

8a PARP-1 2.31

5 PARP-1 3.05 [4]

Olaparib PARP-1 4.40 [4]

12d EGFR 21.4 [13]

Erlotinib EGFR 80 [13]

Vatalanib (PTK-787) VEGFR-2 43

Sorafenib VEGFR-2 90 [7]

Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell viability.

Materials:

Phthalazine derivatives

Human cancer cell lines

RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1%

penicillin-streptomycin

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in

PBS)

Dimethyl sulfoxide (DMSO)

96-well plates
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CO2 incubator

Procedure:

Seed cancer cells in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and

incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

Prepare stock solutions of the phthalazine derivatives in DMSO and dilute to various

concentrations with the culture medium.

After 24 hours, replace the medium with fresh medium containing different concentrations of

the test compounds and a positive control (e.g., cisplatin or doxorubicin). A vehicle control

(medium with DMSO) should also be included.

Incubate the plates for another 48 or 72 hours.

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 490 nm or 570 nm using a microplate reader.

Calculate the cell viability and the IC50 value (the concentration of the compound that

inhibits 50% of cell growth).

PARP-1 Inhibition Assay
This protocol measures the ability of a compound to inhibit the activity of the PARP-1 enzyme.

Materials:

Recombinant human PARP-1 enzyme

Histone H1

NAD+

Biotinylated NAD+
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Streptavidin-coated plates

Anti-PAR antibody

HRP-conjugated secondary antibody

TMB substrate

Phthalazine derivatives

Procedure:

Coat a 96-well plate with histone H1.

Add the PARP-1 enzyme, NAD+, biotinylated NAD+, and the test compound at various

concentrations to the wells.

Incubate the plate to allow the PARP-1 enzyme to poly(ADP-ribosyl)ate the histone

substrate.

Wash the plate and add streptavidin-HRP to detect the incorporated biotinylated PAR.

Add a chemiluminescent or colorimetric substrate and measure the signal.

The decrease in signal compared to the control indicates the inhibitory activity of the

compound.

Signaling Pathways and Experimental Workflows
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Future Directions
The promising preclinical data for many phthalazine derivatives warrants further investigation.

Future research will likely focus on optimizing the lead compounds to improve their efficacy and

safety profiles. In vivo studies in animal models are crucial to validate the in vitro findings and

to assess the pharmacokinetic and pharmacodynamic properties of these compounds.

Furthermore, the exploration of combination therapies, where phthalazine derivatives are used

alongside other anticancer agents, could lead to synergistic effects and overcome drug

resistance. Several phthalazine-based compounds, such as Vatalanib, have already entered

clinical trials, highlighting the translational potential of this class of molecules in cancer therapy.

[13][17] Continued research in this area holds the promise of delivering novel and effective

treatments for cancer patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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